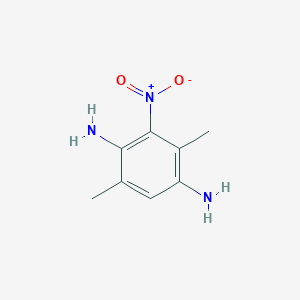
Carbamic acid, (1-(bis(1-methylethoxy)phosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-,phenylmethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (1-(bis(1-methylethoxy)phosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester, commonly known as CPTES, is a chemical compound that has gained interest in scientific research due to its potential use in biochemical and physiological studies. CPTES is a derivative of carbamates, which are widely used in the pharmaceutical industry as insecticides and fungicides. However, CPTES has been found to have unique properties that make it a valuable tool in scientific research.
作用机制
The mechanism of action of CPTES involves the modification of proteins and peptides by covalently attaching to specific amino acid residues. This modification can alter the structure and function of the protein or peptide, which allows for the study of its properties. CPTES has been found to modify cysteine, lysine, and histidine residues in proteins and peptides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPTES depend on the specific protein or peptide that is being modified. CPTES has been found to alter the activity of enzymes, the binding of ligands to receptors, and the conformation of proteins and peptides. The effects of CPTES on biological systems are dependent on the concentration of the compound and the duration of exposure.
实验室实验的优点和局限性
The advantages of using CPTES in scientific research include its ability to modify specific amino acid residues in proteins and peptides, its high reactivity, and its stability in solution. However, there are also limitations to using CPTES, including the potential for non-specific modification of proteins and peptides, the need for expertise in organic chemistry for synthesis, and the potential for toxicity at high concentrations.
未来方向
There are several future directions for the use of CPTES in scientific research. One potential direction is the development of new methods for the synthesis of CPTES that are more efficient and cost-effective. Another potential direction is the use of CPTES in the study of protein-protein interactions and the effects of post-translational modifications on protein function. Additionally, CPTES could be used in the development of new drugs and therapies for the treatment of diseases such as cancer and neurological disorders.
Conclusion:
Carbamic acid, (1-(bis(1-methylethoxy)phosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester, or CPTES, is a valuable tool in scientific research due to its ability to modify specific amino acid residues in proteins and peptides. CPTES has been used in various studies to investigate the mechanism of action and biochemical and physiological effects of different compounds. While there are limitations to using CPTES, the potential for future directions in scientific research makes it a promising tool for the study of biological systems.
合成方法
The synthesis of CPTES involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 1,1,1-trifluoro-2-chloroethane with sodium hydride to form 1,1,1-trifluoro-2-hydroxyethane. This is followed by the reaction of the resulting compound with phenylmethyl chloroformate to form the phenylmethyl ester. The final step involves the reaction of the phenylmethyl ester with bis(1-methylethoxy)phosphine to form CPTES.
科学研究应用
CPTES has been used in various scientific research studies as a tool to study the mechanism of action and biochemical and physiological effects of different compounds. CPTES is commonly used as a reagent to modify proteins and peptides, which allows for the study of their structure and function. CPTES has also been used to study the interaction of ligands with receptors and the effects of different compounds on enzyme activity.
属性
CAS 编号 |
145430-04-2 |
|---|---|
产品名称 |
Carbamic acid, (1-(bis(1-methylethoxy)phosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-,phenylmethyl ester |
分子式 |
C17H22F6NO5P |
分子量 |
465.3 g/mol |
IUPAC 名称 |
benzyl N-[2-di(propan-2-yloxy)phosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate |
InChI |
InChI=1S/C17H22F6NO5P/c1-11(2)28-30(26,29-12(3)4)15(16(18,19)20,17(21,22)23)24-14(25)27-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,24,25) |
InChI 键 |
MWFVVNXUXMZAHU-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=O)(C(C(F)(F)F)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1)OC(C)C |
规范 SMILES |
CC(C)OP(=O)(C(C(F)(F)F)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1)OC(C)C |
其他 CAS 编号 |
145430-04-2 |
同义词 |
Carbamic acid, (1-(bis(1-methylethoxy)phosphinyl)-2,2,2-trifluoro-1-(t rifluoromethyl)ethyl)-,phenylmethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




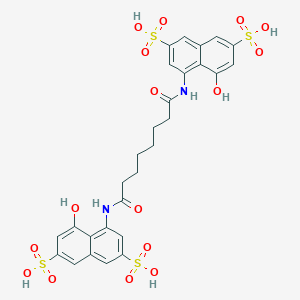
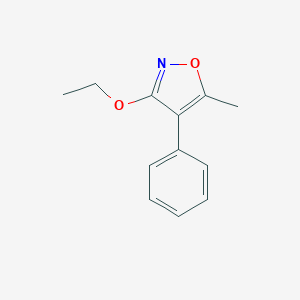
![N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide](/img/structure/B115959.png)


![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)
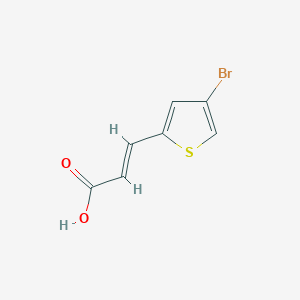
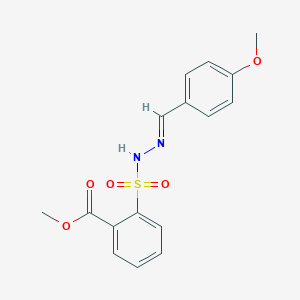

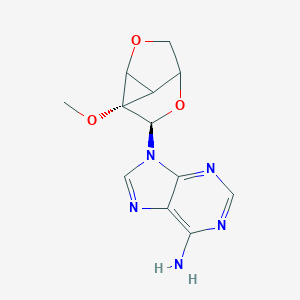
![[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B115981.png)

